2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane is an organic compound with a unique structure that combines a cyclopentadiene ring with an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane typically involves the alkylation of 2-methylcyclopentadiene with an appropriate ethoxy oxane derivative. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the cyclopentadiene and facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated derivatives of the original compound.
Scientific Research Applications
2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane exerts its effects involves interactions with various molecular targets. The cyclopentadiene ring can participate in Diels-Alder reactions, forming adducts with dienophiles. The oxane ring can undergo ring-opening reactions, leading to the formation of new functional groups and structures .
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclopentane-1,3-dione: This compound shares the cyclopentadiene ring but lacks the oxane ring.
Cyclopentadiene: A simpler compound with a similar diene structure.
Uniqueness
2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane is unique due to its combination of a cyclopentadiene ring and an oxane ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for various applications.
Properties
CAS No. |
63936-63-0 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[2-(2-methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane |
InChI |
InChI=1S/C13H20O2/c1-11-5-4-6-12(11)8-10-15-13-7-2-3-9-14-13/h4-5,13H,2-3,6-10H2,1H3 |
InChI Key |
NUEKQVQWWPWVER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC=C1)CCOC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.